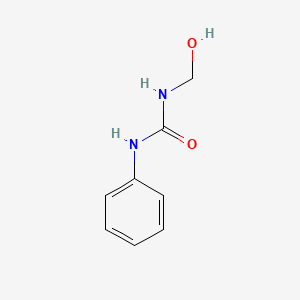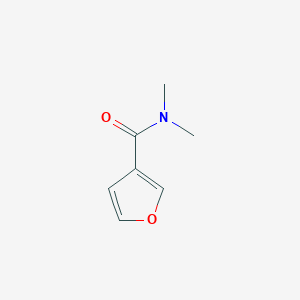
2,5-Diphenyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-4,5-dihydro-1,3-oxazole is an organic compound with the molecular formula C15H13NO It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Diphenyl-4,5-dihydro-1,3-oxazole can be synthesized through the cyclodehydration of β-hydroxy amides. One effective method involves the use of fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction typically occurs at room temperature and involves the inversion of stereochemistry . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents like manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes. These processes enhance safety and efficiency by minimizing the handling of hazardous reagents and providing pure products without the need for additional purification . The use of packed reactors containing commercial manganese dioxide is a common approach in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diphenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions with electrophiles and nucleophiles to form substituted oxazoles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products
Oxidation: Formation of oxazoles.
Substitution: Formation of substituted oxazoles.
Applications De Recherche Scientifique
2,5-Diphenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and substitution, which can alter its interactions with biological molecules . The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparaison Avec Des Composés Similaires
2,5-Diphenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
2,5-Diphenyloxazole: Used as a scintillator and laser dye.
4,5-Diphenyl-2-oxazolethiol: Contains a thiol group and exhibits different chemical properties.
1,3,4-Oxadiazoles: Known for their broad spectrum of pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
22020-69-5 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clé InChI |
AORHJOUBDGUERJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


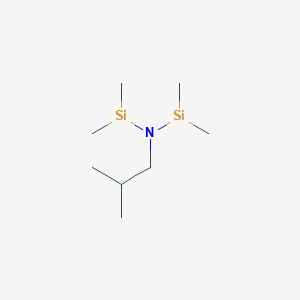
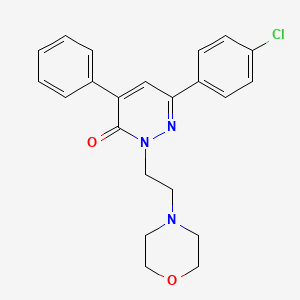
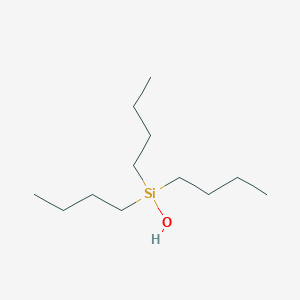
![3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole](/img/structure/B14706725.png)
![2-[(1H-Benzimidazol-2-yl)sulfanyl]pentan-3-one](/img/structure/B14706730.png)
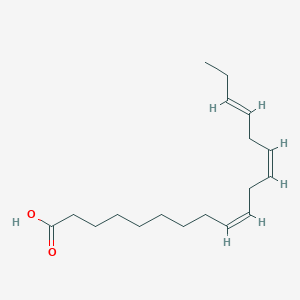
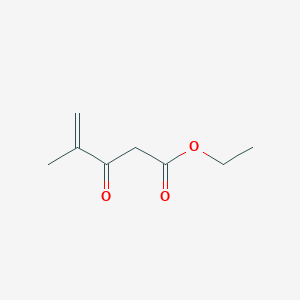
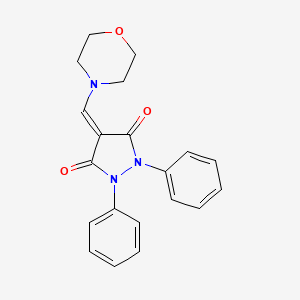
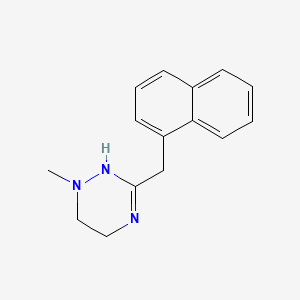
![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)

